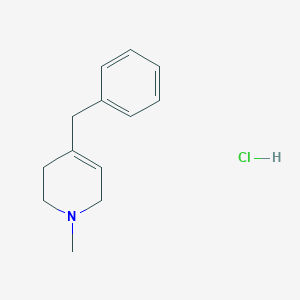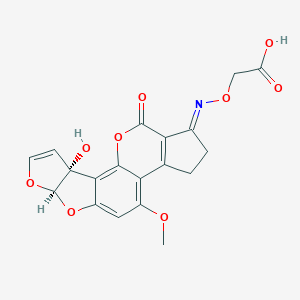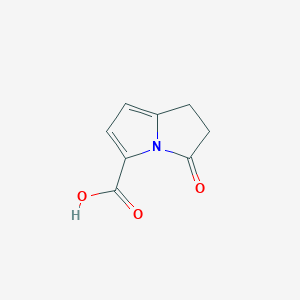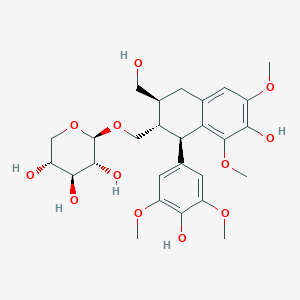
1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine (MBT) is a chemical compound that has been widely used in scientific research due to its unique properties. MBT is a heterocyclic compound with a pyridine ring and a tetrahydrofuran ring, which makes it a versatile molecule for various applications.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine is based on its ability to inhibit MAO-B, which is a mitochondrial enzyme that catalyzes the oxidation of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-B, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can increase the levels of these neurotransmitters in the brain, which can have various effects on neuronal function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine are mainly related to its ability to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in various physiological processes, such as motor control, reward, and cognition. By increasing the levels of dopamine, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can have various effects on these processes, which can be studied in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine in lab experiments is its selectivity for MAO-B inhibition. This allows researchers to study the role of dopamine specifically, without affecting other neurotransmitters. However, the main limitation of using 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine is its potential toxicity, which can affect the results of the experiments. Therefore, it is important to use 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine at the appropriate concentrations and to monitor its effects carefully.
Direcciones Futuras
There are several future directions for the use of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine in scientific research. One direction is to study the role of dopamine in various neurological disorders, such as depression, addiction, and schizophrenia. Another direction is to develop new drugs based on the structure of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine that can selectively target MAO-B and have fewer side effects. Additionally, the use of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine in combination with other drugs or therapies can be explored to enhance its effects and reduce its toxicity.
Conclusion
In conclusion, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine is a versatile compound that has been widely used in scientific research to study the dopaminergic system in the brain. Its ability to selectively inhibit MAO-B and increase the levels of dopamine makes it a valuable tool for studying various neurological disorders. However, its potential toxicity should be carefully monitored, and further research is needed to explore its future applications in drug development and combination therapy.
Métodos De Síntesis
1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can be synthesized using a multi-step process that involves the reaction of benzylamine with acetaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by methylation of the tetrahydropyridine ring using methyl iodide. The yield of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine has been widely used in scientific research as a tool to study the dopaminergic system in the brain. It is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can increase the levels of dopamine in the brain, which can be used to study the role of dopamine in various neurological disorders, such as Parkinson's disease.
Propiedades
Número CAS |
125927-26-6 |
|---|---|
Nombre del producto |
1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine |
Fórmula molecular |
C13H18ClN |
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
4-benzyl-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12;/h2-7H,8-11H2,1H3;1H |
Clave InChI |
ARYZGNSJMRABMB-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)CC2=CC=CC=C2.Cl |
SMILES canónico |
CN1CCC(=CC1)CC2=CC=CC=C2.Cl |
Sinónimos |
1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine BMTP MBzTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)




